An In-depth Technical Guide to 5-Fluoro-1-methyl-1H-indazol-3-amine
An In-depth Technical Guide to 5-Fluoro-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated derivative of the indazole scaffold, a prominent heterocyclic motif in medicinal chemistry. The indazole core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to its incorporation into numerous clinically evaluated and marketed drugs. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of 5-Fluoro-1-methyl-1H-indazol-3-amine.
Chemical and Physical Properties
A summary of the key physicochemical properties of 5-Fluoro-1-methyl-1H-indazol-3-amine is presented below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 171809-12-4, 1363382-44-8 | [1][2] |
| Molecular Formula | C₈H₈FN₃ | [1] |
| Molecular Weight | 165.17 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 325.2 °C at 760 mmHg | |
| Flash Point | 150.5 °C | |
| InChI | 1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| InChI Key | XCPNGUIESXJDEW-UHFFFAOYSA-N | |
| SMILES | Cn1nc(N)c2cc(F)ccc12 |
Synthesis
A plausible synthetic workflow is outlined below.
Experimental Considerations:
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Cyclization: The initial reaction of a substituted 2-fluorobenzonitrile with hydrazine is a key step in forming the indazole ring system. This reaction is often carried out at elevated temperatures in a suitable solvent.
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N-Methylation: The introduction of the methyl group at the N1 position can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of this step (N1 vs. N2 methylation) can be influenced by the reaction conditions.
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Functional Group Interconversion: In the proposed workflow, the synthesis starts with a nitro-substituted precursor, which is then reduced to the final amine. This strategy is common in the synthesis of aromatic amines.
Spectral Data
Detailed experimental spectral data (NMR, MS) for 5-Fluoro-1-methyl-1H-indazol-3-amine are not widely published. However, based on the known structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent.
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¹³C NMR: Resonances for the eight carbon atoms, with the carbon atom attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (165.17).
Biological Activity and Drug Development Potential
The indazole scaffold is a cornerstone in the development of kinase inhibitors. The 3-aminoindazole moiety, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction is a critical feature for achieving potent and selective kinase inhibition.
While specific biological data for 5-Fluoro-1-methyl-1H-indazol-3-amine is limited in publicly accessible literature, its structural similarity to known kinase inhibitors suggests its potential as a valuable building block or lead compound in drug discovery programs targeting kinases. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability by blocking potential sites of metabolism. The N-methyl group can influence solubility and cell permeability.
Derivatives of 5-fluoro-indazole have shown inhibitory activity against various kinases, including RIP2 kinase, which is involved in inflammatory diseases. Furthermore, the broader class of fluorinated indazoles has been investigated for a wide range of therapeutic applications, including their use as inhibitors of Rho kinase (ROCK1) and p38 kinase.[3]
The general workflow for screening such a compound in a drug discovery context is illustrated below.
Safety Information
Based on the information provided by chemical suppliers, 5-Fluoro-1-methyl-1H-indazol-3-amine should be handled with care. The following safety information has been reported:
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statement: H302 (Harmful if swallowed)
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Hazard Classification: Acute Toxicity, Oral (Category 4)
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.
Conclusion
5-Fluoro-1-methyl-1H-indazol-3-amine is a valuable chemical entity with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. While a comprehensive public dataset of its experimental properties is not yet available, its structural features suggest it is a promising scaffold for further investigation. This technical guide has summarized the currently available information on its chemical and physical properties, provided a plausible synthetic strategy, and highlighted its potential biological significance. Further research is warranted to fully elucidate the experimental properties and therapeutic potential of this compound.
